molecular formula C30H33FN2O2 B5031597 4-fluoro-N-(1-heptanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

4-fluoro-N-(1-heptanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide

Cat. No.: B5031597
M. Wt: 472.6 g/mol
InChI Key: RSAGAOIPPXNSKS-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-heptanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a useful research compound. Its molecular formula is C30H33FN2O2 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound 4-fluoro-N-(1-heptanoyl-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbenzamide is 472.25260646 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-N-(1-heptanoyl-2-methyl-3,4-dihydro-2H-quinolin-4-yl)-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33FN2O2/c1-3-4-5-9-16-29(34)32-22(2)21-28(26-14-10-11-15-27(26)32)33(25-12-7-6-8-13-25)30(35)23-17-19-24(31)20-18-23/h6-8,10-15,17-20,22,28H,3-5,9,16,21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAGAOIPPXNSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a 4-fluoro substituent, which can enhance lipophilicity and potentially improve binding affinity to biological targets. The N-phenylbenzamide moiety suggests potential interactions with various receptors or enzymes, while the 1-heptanoyl-2-methyl-1,2,3,4-tetrahydroquinoline structure may contribute to its pharmacological properties.

Structural Formula

C23H30FN2O=4fluoroN(1heptanoyl2methyl1,2,3,4tetrahydroquinolin4yl)Nphenylbenzamide\text{C}_{23}\text{H}_{30}\text{F}\text{N}_{2}\text{O}=4-\text{fluoro}-N-(1-\text{heptanoyl}-2-\text{methyl}-1,2,3,4-\text{tetrahydroquinolin}-4-\text{yl})-N-\text{phenylbenzamide}

Anticancer Potential

Research suggests that compounds with similar structural features exhibit anticancer activities. For instance, tetrahydroquinoline derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The presence of the fluoro group may enhance these effects by improving the compound's ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Compounds containing benzamide moieties have shown antimicrobial properties. The presence of both the phenyl and heptanoyl groups can influence the lipophilicity and overall bioactivity of the molecule, potentially allowing it to disrupt microbial membranes or inhibit key metabolic pathways.

Enzyme Inhibition

Some studies indicate that similar compounds can act as enzyme inhibitors. The structural configuration of 4-fluoro-N-(1-heptanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide may allow it to interact with specific enzyme active sites, leading to therapeutic applications in diseases where enzyme dysregulation is a factor.

Case Studies

  • Anticancer Activity:
    • A study demonstrated that tetrahydroquinoline derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values in the micromolar range.
    • Related compounds have shown promise in inhibiting tumor growth in xenograft models.
  • Antimicrobial Studies:
    • Research on benzamide derivatives indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • The structure-activity relationship (SAR) analysis suggested that modifications in the alkyl chain length could enhance antibacterial activity.
  • Enzyme Inhibition:
    • Tetrahydroquinoline derivatives have been studied for their ability to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases such as Alzheimer's.

Data Table of Biological Activities

Biological ActivityCompound TypeReference Study
AnticancerTetrahydroquinoline DerivativesIC50 values < 10 µM against MCF-7 cells
AntimicrobialBenzamide DerivativesEffective against E. coli and S. aureus
Enzyme InhibitionAcetylcholinesterase InhibitorsSignificant inhibition observed

Scientific Research Applications

The compound 4-fluoro-N-(1-heptanoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbenzamide is a synthetic organic molecule that has garnered attention in various scientific fields due to its potential applications. This article explores its applications, focusing on medicinal chemistry, pharmaceuticals, and material sciences.

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. The specific structure of This compound suggests it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar compounds can target specific pathways involved in cancer proliferation, making this compound a candidate for further research in anticancer drug development.

Neuroprotective Effects

Tetrahydroquinoline derivatives have also been studied for their neuroprotective effects. The presence of the fluoro group and the specific side chains in this compound may enhance its ability to cross the blood-brain barrier, potentially offering protection against neurodegenerative diseases such as Alzheimer's and Parkinson's. Investigations into the neuroprotective mechanisms could reveal significant therapeutic benefits.

Analgesic Properties

There is evidence suggesting that compounds with similar structures possess analgesic properties. The mechanism may involve modulation of pain pathways in the central nervous system. Future studies could explore the efficacy of This compound as a novel analgesic agent.

Drug Design and Development

The unique structural features of This compound make it a valuable scaffold for drug design. Its ability to interact with various biological targets can be exploited to develop new pharmaceuticals. Structure-activity relationship (SAR) studies are essential to optimize its pharmacological properties.

Formulation Studies

The compound's solubility and stability characteristics are crucial for formulation into effective drug delivery systems. Research into its formulation could lead to innovative delivery methods that enhance bioavailability and therapeutic outcomes.

Polymer Chemistry

The incorporation of this compound into polymer matrices could yield materials with enhanced properties. For instance, its potential as a plasticizer or stabilizer in polymer formulations could be explored. The fluoro group may impart unique chemical resistance and thermal stability to the resulting materials.

Coatings and Surface Modifications

Due to its chemical structure, This compound may be suitable for use in coatings that require specific functional properties such as water repellency or UV resistance. Research into its application in surface modifications could lead to advancements in protective coatings for various industrial applications.

Case Study 1: Anticancer Screening

A study conducted on tetrahydroquinoline derivatives demonstrated their ability to inhibit cancer cell lines effectively. The results indicated that modifications similar to those found in This compound led to enhanced cytotoxicity against breast cancer cells (MCF7) compared to unmodified controls.

Case Study 2: Neuroprotection Research

In a neuroprotection study involving various tetrahydroquinoline derivatives, compounds structurally related to This compound showed promise in protecting neuronal cells from oxidative stress-induced damage. This highlights the potential of this compound in treating neurodegenerative conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.